

An In-depth Technical Guide to 4-Amino-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-methoxybenzonitrile

Cat. No.: B112118

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of **4-Amino-3-methoxybenzonitrile**. While specific experimental data for this compound is not extensively available in the public domain, this guide compiles available information and provides predicted data based on analogous compounds to serve as a valuable resource for researchers.

Molecular Structure and Chemical Properties

4-Amino-3-methoxybenzonitrile, with the CAS number 177476-76-5, is a substituted aromatic nitrile. Its structure features a benzene ring functionalized with an amino (-NH₂), a methoxy (-OCH₃), and a nitrile (-C≡N) group.

Molecular Structure:

Caption: Molecular structure of **4-Amino-3-methoxybenzonitrile**.

Table 1: Chemical and Physical Properties

Property	Value	Source
IUPAC Name	4-amino-3-methoxybenzonitrile	[1] [2] [3]
Synonyms	4-cyano-2-methoxyaniline	[1]
CAS Number	177476-76-5	[1] [2] [3]
Molecular Formula	C ₈ H ₈ N ₂ O	[1] [2]
Molecular Weight	148.16 g/mol	[1] [2]
Physical Form	Solid	[3]
Purity	98%	[3]
Storage Temperature	Room Temperature	[3]
Topological Polar Surface Area	59 Å ²	[1]
Monoisotopic Mass	148.0637 Da	[1]

Spectroscopic Data (Predicted)

While experimental spectra for **4-Amino-3-methoxybenzonitrile** are not readily available, the following data are predicted based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2	d	1H	Aromatic H
~6.8	dd	1H	Aromatic H
~6.7	d	1H	Aromatic H
~4.0 (broad s)	s	2H	-NH ₂
~3.9	s	3H	-OCH ₃

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~150	C-NH ₂
~148	C-OCH ₃
~125	Aromatic CH
~118	Aromatic CH
~117	-C≡N
~110	Aromatic CH
~100	Aromatic C-CN
~56	-OCH ₃

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Doublet	N-H stretch (primary amine)
~2225	Strong	C≡N stretch (nitrile)
~1620	Medium	Aromatic C=C stretch
~1250	Strong	C-O stretch (aryl ether)

Table 5: Predicted Mass Spectrometry Data

m/z	Interpretation
148	[M] ⁺ (Molecular Ion)
133	[M-CH ₃] ⁺
105	[M-CH ₃ -CO] ⁺

Experimental Protocols

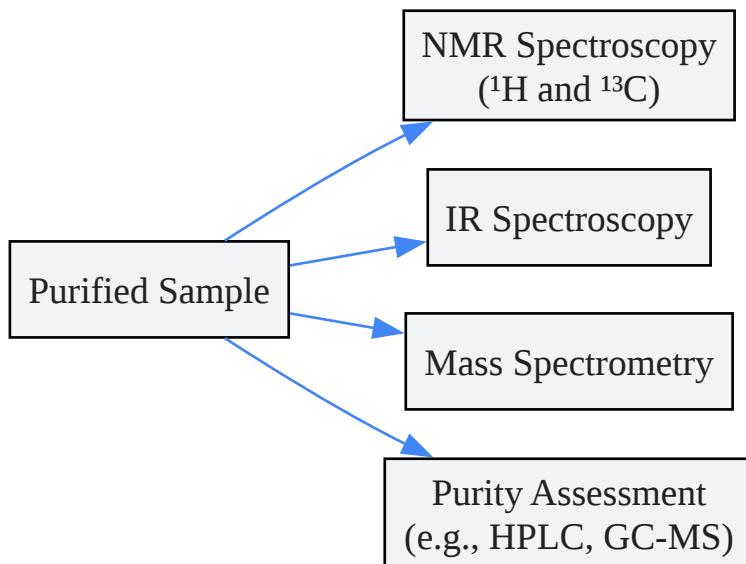
Detailed experimental protocols for the synthesis and analysis of **4-Amino-3-methoxybenzonitrile** are not explicitly published. However, the following sections provide generalized procedures based on the synthesis and analysis of analogous compounds.

Synthesis

A plausible synthetic route to **4-Amino-3-methoxybenzonitrile** could involve the nitration of a substituted benzonitrile followed by reduction of the nitro group. An alternative approach could start from a substituted aniline.

Workflow for a Potential Synthesis:

[Click to download full resolution via product page](#)


Caption: A potential synthetic workflow for **4-Amino-3-methoxybenzonitrile**.

General Protocol for Nitration and Reduction:

- Nitration: The starting material (e.g., a substituted benzonitrile) is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0-10 °C). The reaction is stirred for a specified time and then poured onto ice. The resulting precipitate is filtered, washed with water, and dried.
- Reduction: The nitro-substituted intermediate is dissolved in a suitable solvent (e.g., ethanol or acetic acid). A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (H_2 over Pd/C), is used to reduce the nitro group to an amino group.
- Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

Analytical Methods

Workflow for Analytical Characterization:

[Click to download full resolution via product page](#)

Caption: A general workflow for the analytical characterization of the final product.

General Protocol for Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
 - Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ^{13}C NMR, a proton-decoupled pulse sequence is typically used, and a larger number of scans is required.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
 - Acquisition: Record the IR spectrum over a range of 4000 to 400 cm^{-1} .
- Mass Spectrometry (MS):

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
- Acquisition: Introduce the sample into the mass spectrometer, often using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or associated signaling pathways of **4-Amino-3-methoxybenzonitrile** itself. However, substituted benzonitrile derivatives are of interest in drug discovery. For instance, derivatives of the related compound 4-(aminomethyl)-3-methylbenzonitrile have been investigated as potential inhibitors of pathways such as the HIF-1 and Ras/MAPK signaling cascades. This suggests that **4-Amino-3-methoxybenzonitrile** could serve as a scaffold or starting material for the synthesis of novel, biologically active compounds.

Conceptual Relationship to Drug Discovery:

[Click to download full resolution via product page](#)

Caption: Logical flow from a core scaffold to lead compound identification in drug discovery.

Safety Information

4-Amino-3-methoxybenzonitrile is classified as harmful and an irritant. The following GHS hazard statements apply:

- H302: Harmful if swallowed.[\[1\]](#)
- H312: Harmful in contact with skin.[\[1\]](#)
- H315: Causes skin irritation.[\[1\]](#)

- H319: Causes serious eye irritation.[\[1\]](#)
- H332: Harmful if inhaled.[\[1\]](#)

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-3-methoxybenzonitrile | C8H8N2O | CID 11815931 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Amino-3-methoxybenzonitrile | 177476-76-5 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Amino-3-methoxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112118#molecular-structure-of-4-amino-3-methoxybenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com